molecular formula C8H16ClNO2 B13908868 {8-Amino-6-oxaspiro[3.4]octan-8-yl}methanolhydrochloride

{8-Amino-6-oxaspiro[3.4]octan-8-yl}methanolhydrochloride

Cat. No.: B13908868
M. Wt: 193.67 g/mol
InChI Key: FNLXCKPNEMJONU-UHFFFAOYSA-N
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Description

{8-Amino-6-oxaspiro[3.4]octan-8-yl}methanolhydrochloride: is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.6711 . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system and an amino group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {8-Amino-6-oxaspiro[3The specific synthetic routes and reaction conditions can vary, but they generally include steps such as cyclization, amination, and hydroxylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as amines or amides.

    Substitution: The compound can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines or amides .

Scientific Research Applications

Chemistry: In chemistry, {8-Amino-6-oxaspiro[3.4]octan-8-yl}methanolhydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity and protein-ligand interactions .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of {8-Amino-6-oxaspiro[3.4]octan-8-yl}methanolhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure provides steric hindrance that influences its binding affinity. The compound may modulate the activity of enzymes or receptors by altering their conformation and function .

Comparison with Similar Compounds

Uniqueness: {8-Amino-6-oxaspiro[3.4]octan-8-yl}methanolhydrochloride is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

(8-amino-6-oxaspiro[3.4]octan-8-yl)methanol;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c9-8(4-10)6-11-5-7(8)2-1-3-7;/h10H,1-6,9H2;1H

InChI Key

FNLXCKPNEMJONU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)COCC2(CO)N.Cl

Origin of Product

United States

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